molecular formula C6H12O3 B085399 2-Hydroxy-4-methylpentanoic acid CAS No. 10303-64-7

2-Hydroxy-4-methylpentanoic acid

Cat. No.: B085399
CAS No.: 10303-64-7
M. Wt: 132.16 g/mol
InChI Key: LVRFTAZAXQPQHI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2-Hydroxy-4-methylpentanoic acid, also known as DL-leucic acid, is certain fungal species . This compound has been reported to exhibit antifungal activity , suggesting that it interacts with components of fungal cells to inhibit their growth.

Mode of Action

While the exact mode of action of DL-leucic acid is not fully understood, it is believed to interact with its targets, i.e., fungal cells, in a way that inhibits their growth . This could involve disrupting essential cellular processes or structures, thereby impairing the ability of the fungi to proliferate.

Biochemical Pathways

DL-leucic acid is derived from the metabolism of branched-chain amino acids . It belongs to the 2-hydroxycarboxylic acid group of amino acid metabolites . It has been found that Clostridium butyricum, an anaerobic bacteria, can synthesize this compound when fed with L-leucine .

Pharmacokinetics

It has been found in different areas of the human gut , suggesting that it may be absorbed and distributed in the body following ingestion. It has also been detected in the urine of certain patients , indicating that it is metabolized and excreted by the body.

Result of Action

The primary result of DL-leucic acid’s action is the inhibition of fungal growth . This antifungal activity makes it a potential candidate for use in bio-preservation . Moreover, it has been suggested that DL-leucic acid may have anabolic properties due to its similarity to leucine, an amino acid important in the synthesis of muscle .

Action Environment

The action of DL-leucic acid can be influenced by various environmental factors. For instance, its synthesis by Clostridium butyricum is greatly increased when the bacteria is fed with L-leucine . Furthermore, it has been found in the products of several different bacteria as a part of their fermentation processes , suggesting that the production and action of DL-leucic acid can be influenced by the microbial environment.

Biochemical Analysis

Biochemical Properties

2-Hydroxy-4-methylpentanoic acid has been found to have fungicidal properties . It can be synthesized by a number of different strains of Clostridium butyricum, an anaerobic bacteria sold as a probiotic that is also common in the fermentation of soured milk and cheeses . The bacteria’s synthesis of this compound greatly increased when fed with L-leucine, causing researchers to believe that it can turn L-leucine into its corresponding 2-hydroxyacid derivative .

Cellular Effects

This compound has been found in different areas of the human gut . It has been isolated in amniotic fluid , and the urine of a patient with dihydrolipoyl dehydrogenase deficiency , and a different patient with short gut syndrome, seemingly the product of unusual bacterial metabolism .

Molecular Mechanism

It is believed that it works in synergy with other organic acids . It has been suggested that this compound can convert L-leucine into its corresponding 2-hydroxyacid derivative .

Temporal Effects in Laboratory Settings

In a study on muscle atrophy in rats, wherein a group of rats had their hindlimbs immobilized with a cast for a week, and some were fed a diet of 5% this compound. Both the this compound group and the control had similar muscular atrophy, the this compound group had no observed change in muscle protein synthesis from before they were casted .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. There has been little human research on the subject, and what has been done suggests that this compound is not as effective as other similar options .

Metabolic Pathways

This compound is involved in the metabolism of Clostridium butyricum . It has been found that this compound can be synthesized by a number of different strains of Clostridium butyricum .

Chemical Reactions Analysis

2-Hydroxyisocaproic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are ketoisocaproic acid and various substituted derivatives .

Comparison with Similar Compounds

2-Hydroxyisocaproic acid is unique compared to other similar compounds due to its dual role in muscle building and antimicrobial activity. Similar compounds include:

Properties

IUPAC Name

2-hydroxy-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRFTAZAXQPQHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54641-21-3 (mono-hydrochloride salt)
Record name alpha-Hydroxyisocaproic acid
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DSSTOX Substance ID

DTXSID80862047
Record name Pentanoic acid, 2-hydroxy-4-methyl-
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Leucinic acid
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Boiling Point

249.00 °C. @ 760.00 mm Hg
Record name Leucinic acid
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Solubility

886 mg/mL
Record name Leucinic acid
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CAS No.

498-36-2, 10303-64-7
Record name (±)-2-Hydroxyisocaproic acid
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Record name alpha-Hydroxyisocaproic acid
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Record name Pentanoic acid, 2-hydroxy-4-methyl-
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Record name Pentanoic acid, 2-hydroxy-4-methyl-
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Record name 2-hydroxy-4-methylvaleric acid
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Record name DL-2-hydroxy-4-methylvaleric acid
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Record name LEUCIC ACID, DL-
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Record name Leucinic acid
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Melting Point

76.00 °C. @ 760.00 mm Hg
Record name Leucinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000665
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

210 parts by weight of this glucose was mixed with 11,600 parts by weight of a culture medium (10 g/l of peptone, 5 g/l of yeast extract, 2 g/l of meat extract, 5 g/l of NaCl, 2 g/l of cysteine hydrochloride and 5 g/l of calcium carbonate), and the mixture formed was injected into a pressure bottle. After the gaseous-phase portion in the bottle was displaced with nitrogen gas, the bottle was hermetically closed with a butyl rubber stopper, which was then treated in an autoclave (121° C., 98 kPa pressure, 10 minutes). Thereafter, the culture medium treated was cooled to 30° C., and 116 parts by weight of a pre-culture fluid of 2-hydroxyisocaproic acid productive strain HICA432 isolated in the manner as described previously was added thereto by means of a syringe when the bottle was kept hermetically stoppered, followed by a static culture at 30° C. for 3 days. Thereafter, the procedure in Example 1 was repeated to collect 9 parts by weight of 2-hydroxyisocaproic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-4-methylpentanoic acid
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2-Hydroxy-4-methylpentanoic acid
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